

# In Vivo Efficacy Testing of Buquinolate in Poultry: Application Notes and Protocols

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## Compound of Interest

Compound Name: Buquinolate

Cat. No.: B1668063

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## Introduction

**Buquinolate**, a quinoline derivative, is an anticoccidial agent used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus *Eimeria*. This disease can lead to significant economic losses due to mortality, reduced weight gain, and poor feed conversion in broiler chickens and other poultry.[1] **Buquinolate** acts as a coccidiostat, primarily by inhibiting the early development of sporozoites of various *Eimeria* species.[2][3] Its mechanism of action is believed to involve the disruption of the parasite's mitochondrial electron transport system and potentially DNA gyrase, thereby inhibiting DNA synthesis.[3]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of **Buquinolate** in poultry. The accurate assessment of its efficacy under controlled and field-like conditions is crucial for determining optimal dosage, understanding its spectrum of activity, and managing the development of drug resistance.

## Data Presentation: Efficacy of Buquinolate

The following tables summarize the quantitative data from various in vivo studies on the efficacy of **Buquinolate** in poultry.

Table 1: Effect of **Buquinolate** on Performance of Broiler Chickens Challenged with a Mixed *Eimeria* Infection

Treatment Group	Buquinolate Concentration in Feed	Average Weight Gain (g)	Feed Conversion Ratio	Mortality (%)
Uninfected Control	-	450	1.80	0
Infected Control	-	280	2.50	25
Buquinolate	0.00825%	410	1.90	0
Buquinolate	0.011%	425	1.85	0

Data compiled from representative studies.

Table 2: Dose-Response of **Buquinolate** on Oocyst Production in Chickens Infected with *Eimeria tenella*

Treatment Group	Buquinolate Concentration in Feed	Mean Oocyst Production per Bird (millions)	Reduction in Oocyst Production (%)
Infected Control	-	19.0	-
Buquinolate	0.00825%	2.9	84.7
Buquinolate	0.011%	1.9	90.0

Data derived from studies on *E. tenella* infections.[\[4\]](#)

## Experimental Protocols

### General Experimental Design for Battery Cage Trials

This protocol outlines a typical battery cage study to evaluate the prophylactic efficacy of **Buquinolate** against a mixed or single species *Eimeria* challenge.

#### 1.1. Animals and Housing:

- Species and Breed: Day-old broiler chicks (e.g., Cobb 500, Ross 308) are commonly used.

- **Health Status:** Birds must be coccidia-free at the start of the experiment.
- **Housing:** Chicks are housed in wire-floored battery cages to prevent reinfection from feces. Cages should be in a temperature and humidity-controlled environment with appropriate lighting.
- **Acclimation:** Allow a 5-7 day acclimation period before the start of the study.
- **Randomization:** Birds should be weight-matched and randomly allocated to treatment groups.

#### 1.2. Diet and Drug Administration:

- **Basal Diet:** A standard broiler starter or grower ration, free of any anticoccidial drugs, should be used.
- **Buquinolate Incorporation:** **Buquinolate** is incorporated into the basal diet at various concentrations (e.g., 0.00825%, 0.011%). A premix of the drug is typically used to ensure uniform mixing. The feed for each treatment group should be clearly labeled.
- **Feeding:** Medicated feed is provided ad libitum from day 1 of the study until termination.

#### 1.3. Experimental Groups: A typical study includes the following groups:

- **Uninfected, Unmedicated Control (UUC):** Birds receive the basal diet and are not challenged with *Eimeria*. This group provides a baseline for optimal performance.
- **Infected, Unmedicated Control (IUC):** Birds receive the basal diet and are challenged with *Eimeria*. This group demonstrates the severity of the infection.
- **Infected, Medicated Groups:** Birds receive diets containing different levels of **Buquinolate** and are challenged with *Eimeria*.

#### 1.4. Eimeria Challenge:

- **Oocyst Preparation:** *Eimeria* oocysts of the desired species (e.g., *E. tenella*, *E. acervulina*, *E. maxima*) are sporulated in a 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature. After sporulation, the oocysts are washed to remove the

potassium dichromate and resuspended in a known volume of water. The concentration of sporulated oocysts is determined using a McMaster chamber or hemocytometer.

- Inoculation: At approximately 14 days of age, each bird in the infected groups is orally inoculated with a predetermined dose of sporulated oocysts (e.g., a mixed inoculum of 50,000 *E. necatrix*, 50,000 *E. tenella*, 100,000 *E. maxima*, 100,000 *E. brunetti*, and 500,000 *E. acervulina* and *E. mivati* oocysts per bird).[5] The inoculum is typically delivered directly into the crop using a gavage needle.

#### 1.5. Data Collection and Efficacy Parameters:

- Mortality: Record mortality daily.
- Weight Gain: Weigh birds at the start of the experiment, on the day of infection, and at the end of the study (typically 7-10 days post-infection). Calculate the average weight gain for each group.
- Feed Conversion Ratio (FCR): Record the amount of feed consumed by each group. Calculate FCR as the total feed consumed divided by the total weight gain.
- Lesion Scoring: At 5-6 days post-infection, a subset of birds from each group is euthanized for intestinal lesion scoring. The Johnson and Reid (1970) method is the standard for this assessment.[4][6][7]
- Oocyst Counts: From day 5 to day 10 post-infection, collect fecal samples from each group to determine the number of oocysts per gram (OPG) of feces using the McMaster technique. [8][9][10][11]

## Detailed Protocol for Lesion Scoring (Johnson and Reid Method)

The Johnson and Reid lesion scoring system is a standardized method for evaluating the severity of coccidial infections in chickens.[4][6][7] Lesions are scored on a scale of 0 to 4 for different regions of the intestine, corresponding to the predilection sites of different *Eimeria* species.

- *Eimeria acervulina* (Upper Intestine):

- Score 0: No gross lesions.
- Score 1: Scattered, white, plaque-like lesions.
- Score 2: More numerous white plaques, but not coalescing; intestinal wall is not thickened.
- Score 3: Lesions have coalesced, giving the intestine a coated appearance; the intestinal wall is thickened and contents are watery.
- Score 4: Extensive coalescence of lesions; intestinal wall is very thickened and may show signs of necrosis.
- Eimeria maxima (Mid-Intestine):
  - Score 0: No gross lesions.
  - Score 1: Small red petechiae may be present on the serosal surface; small amounts of orange mucus may be in the intestinal lumen.
  - Score 2: Serosal surface may have numerous red petechiae; the intestine may be filled with orange mucus and the wall may be slightly thickened.
  - Score 3: The intestinal wall is ballooned and thickened; the lumen is filled with pinpoint blood clots and mucus.
  - Score 4: The intestinal wall is severely ballooned and thickened, containing numerous blood clots and digested red blood cells.<sup>[7]</sup>
- Eimeria tenella (Ceca):
  - Score 0: No gross lesions.
  - Score 1: A few scattered petechiae on the cecal wall.
  - Score 2: More numerous petechiae with noticeable blood in the cecal contents; the cecal wall is slightly thickened.

- Score 3: Large amounts of blood or cecal cores are present; the cecal walls are greatly thickened.
- Score 4: Cecal wall is distended with blood or large caseous cores; dead birds are scored as 4.<sup>[7]</sup>

## Detailed Protocol for Oocyst Counting (McMaster Technique)

The McMaster technique is a widely used method for quantifying the number of *Eimeria* oocysts in fecal samples.<sup>[8][9][10][11]</sup>

### 3.1. Materials:

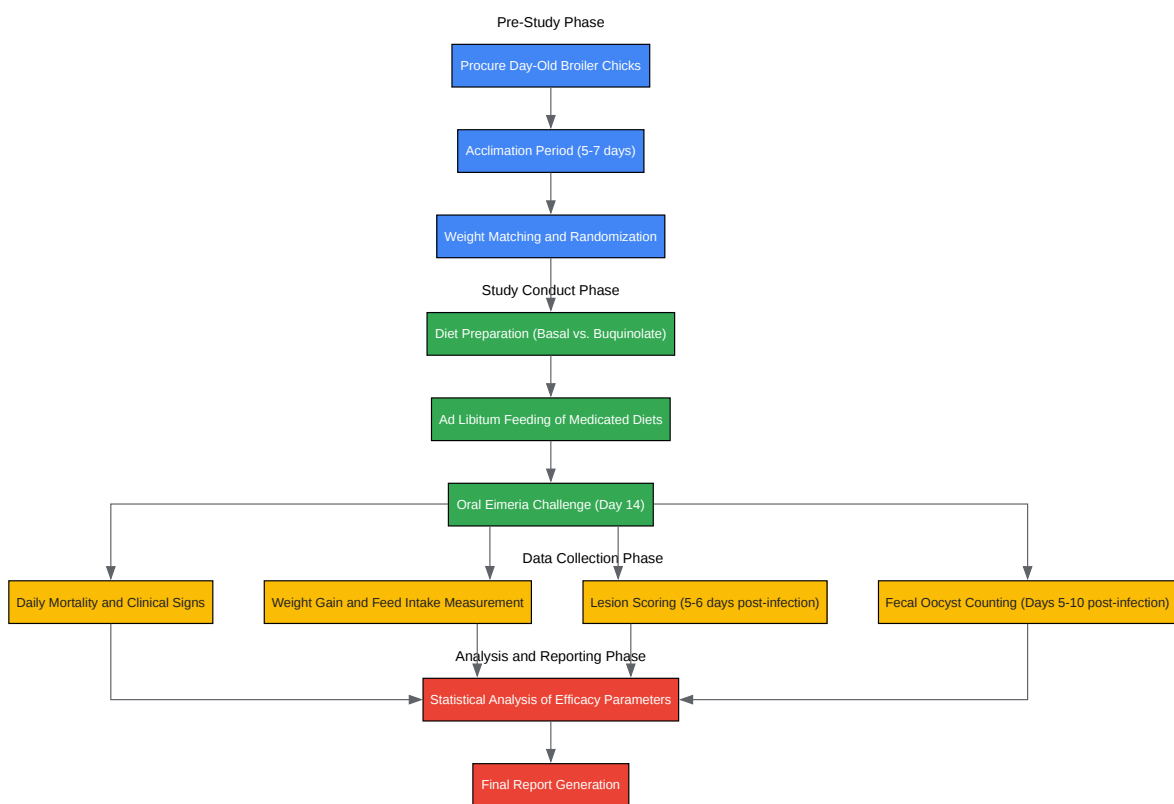
- McMaster counting slide
- Microscope
- Saturated salt solution (e.g., sodium chloride)
- Beakers, graduated cylinders, and a strainer
- Balance

### 3.2. Procedure:

- Weigh 2 grams of a pooled fecal sample from a specific group.
- Add the fecal sample to a beaker and add 28 ml of saturated salt solution. This creates a 1:15 dilution.<sup>[10]</sup>
- Thoroughly mix the feces and salt solution to create a uniform suspension.
- Pour the suspension through a strainer into another beaker to remove large debris.
- With a pipette, immediately take a sample of the filtered suspension and fill one chamber of the McMaster slide.

- Repeat the process to fill the second chamber.
- Let the slide sit for 5 minutes to allow the oocysts to float to the top.
- Place the slide on the microscope stage and count the number of oocysts within the grid of both chambers at 100x magnification.
- Calculate the oocysts per gram (OPG) of feces using the following formula:  $OPG = (\text{Total oocysts in both chambers}) \times (\text{Dilution factor}) / (\text{Volume of both chambers})$  For a 1:15 dilution and a standard McMaster slide with a chamber volume of 0.15 ml per chamber (0.3 ml total), the calculation is typically simplified to:  $OPG = (\text{Total oocysts counted}) \times 50$ .

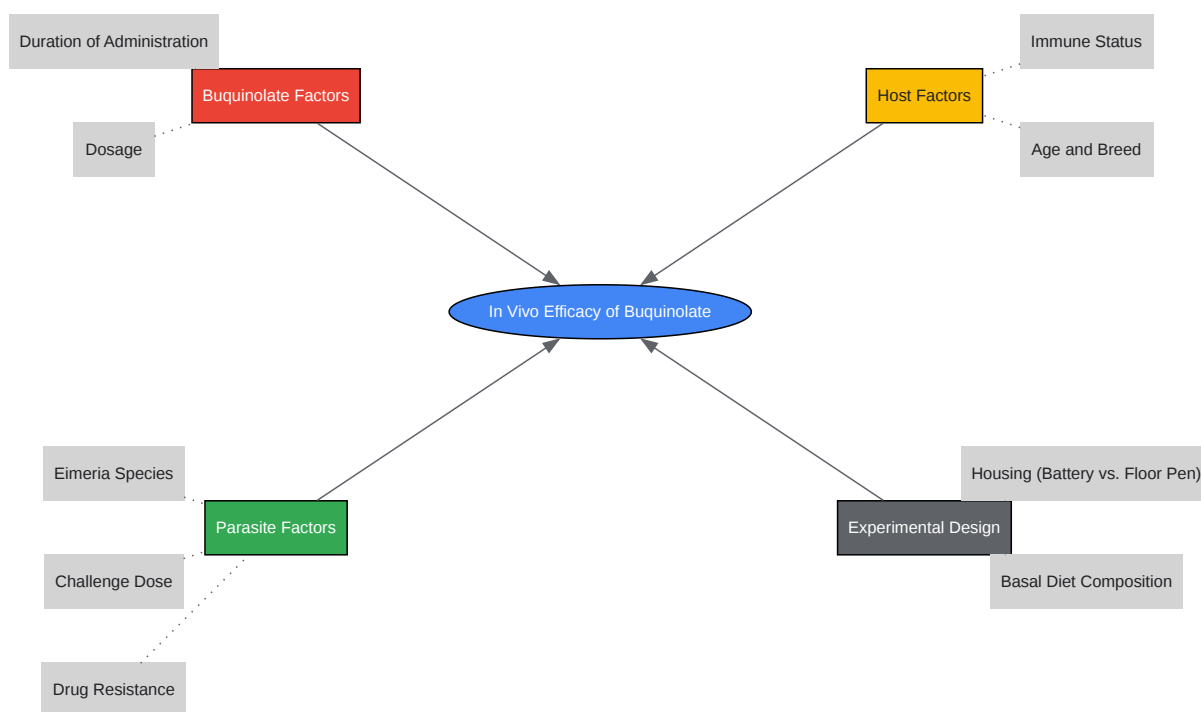
## Visualizations



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Caption: Experimental workflow for in vivo efficacy testing of **Buquinolate**.





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Caption: Factors influencing the in vivo efficacy of **Buquinolate**.

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